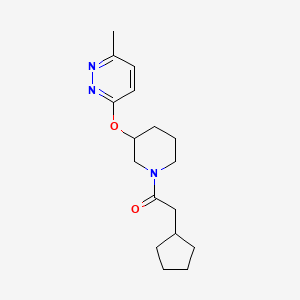
2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various fields of study.
Aplicaciones Científicas De Investigación
Insect Repellent Efficacy
Research on piperidine compounds, like the efficacy evaluation of a piperidine repellent against mosquitoes and black flies, demonstrates significant repellent properties. These studies can inform the development of new insect repellents that are more effective and longer-lasting than current options such as DEET (Debboun et al., 2000).
Neurological Applications
Compounds with piperidine structures have been studied for their potential in neurological applications. For instance, metabotropic glutamate receptor subtype 5 (mGluR5) antagonists have been explored for imaging in psychiatric and neurological disorders, indicating a potential role in diagnostic imaging and therapy (Ametamey et al., 2007).
Antibiotic Development
Research into compounds like GSK1322322, which shares structural similarities with the query compound, contributes to antibiotic development. These studies focus on understanding the metabolism, disposition, and biliary excretion of novel antibiotics, potentially leading to the creation of effective treatments for bacterial infections (Mamaril-Fishman et al., 2014).
Oxidative Stress Markers
The measurement of exhaled ethane as a marker of lipid peroxidation, particularly in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD), illustrates the importance of research into oxidative stress. Such studies could lead to new diagnostic and monitoring tools for oxidative stress-related diseases (Paredi et al., 2000).
Drug Metabolism and Disposition
Investigations into the metabolism and disposition of drugs, such as venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, highlight the complexity of drug metabolism in humans. These studies are crucial for drug development, ensuring the safety and efficacy of new pharmacological treatments (Liu et al., 2017).
Propiedades
IUPAC Name |
2-cyclopentyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-8-9-16(19-18-13)22-15-7-4-10-20(12-15)17(21)11-14-5-2-3-6-14/h8-9,14-15H,2-7,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQTOODIFBJGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)
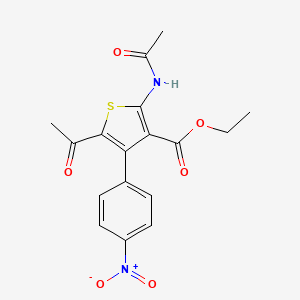
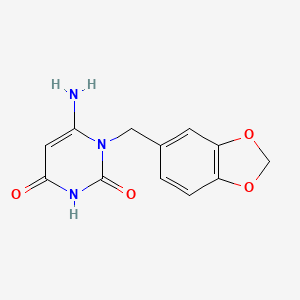
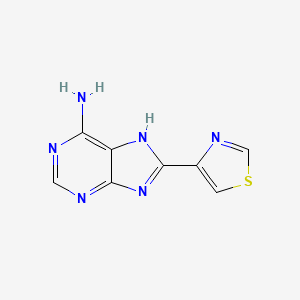
![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)
![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)
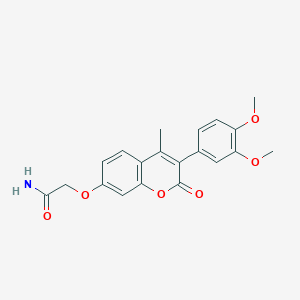
![4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387581.png)